molecular formula C9H13NO2 B13068023 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid

3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid

Cat. No.: B13068023
M. Wt: 167.20 g/mol
InChI Key: CTFUPWLZDNNSMQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid typically involves the reaction of pyrrole with a suitable alkylating agent under controlled conditions. One common method involves the alkylation of pyrrole with 3-methyl-2-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methyl-2-(1H-pyrrol-2-yl)butanoic acid

InChI

InChI=1S/C9H13NO2/c1-6(2)8(9(11)12)7-4-3-5-10-7/h3-6,8,10H,1-2H3,(H,11,12)

InChI Key

CTFUPWLZDNNSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CN1)C(=O)O

Origin of Product

United States

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